![molecular formula C26H21N3O3 B2535009 2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326879-62-2](/img/structure/B2535009.png)
2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Inhibition Studies
One study focuses on the metabolism of HM-30181, a P-glycoprotein inhibitor, identifying its metabolic pathways in rats. This could suggest the use of similar compounds in studying drug metabolism and interactions, particularly in targeting drug resistance mechanisms in cancer therapy (Paek et al., 2006).
Thermo-physical Characterization
Research on 1,3,4-oxadiazole derivatives explores their thermo-physical properties in different solvents. Such studies are crucial for understanding solute-solvent interactions, which can inform solvent selection in pharmaceutical formulation and chemical synthesis (Godhani et al., 2013).
Cytotoxic Activity against Cancer Cells
Another study synthesized aminoisoquinoline-quinone derivatives to evaluate their cytotoxic activity against cancer cells. This highlights the potential of isoquinoline derivatives in developing novel anticancer agents, providing a methodological template for testing the cytotoxicity of new compounds (Valderrama et al., 2016).
Anticancer Properties and Tubulin Assembly Inhibition
IsoCombretaQuinolines, a new series of compounds, demonstrated potent cytotoxic activity against human cancer cell lines and inhibited tubulin assembly. This suggests the application of isoquinoline derivatives in investigating mechanisms of action against cancer, particularly in disrupting tubulin dynamics (Khelifi et al., 2017).
Electroluminescence and Organic Light Emitting Diodes (OLEDs)
A study on isoquinoline π-conjugated imidazole derivatives discusses their synthesis, characterization, and application in OLEDs. This research implies the potential of similar compounds in electronic and photonic applications, exploring their photophysical and electrochemical properties (Nagarajan et al., 2014).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-16-11-12-19(13-17(16)2)29-15-23(21-9-4-5-10-22(21)26(29)30)25-27-24(28-32-25)18-7-6-8-20(14-18)31-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQKNCIZRJKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

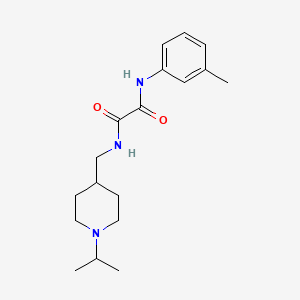
![N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2534929.png)
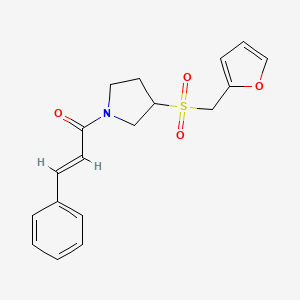
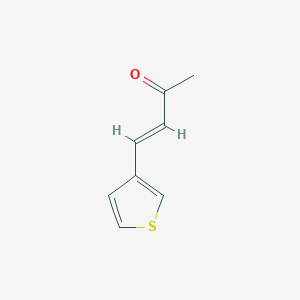
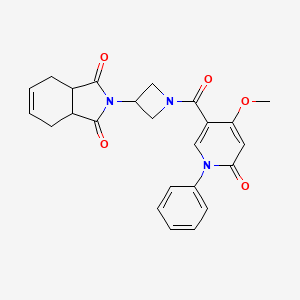

![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)

![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
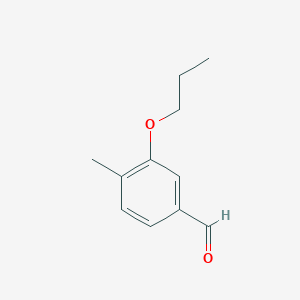
![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)
![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)
![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)
